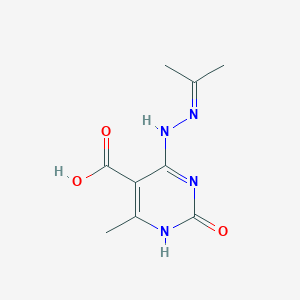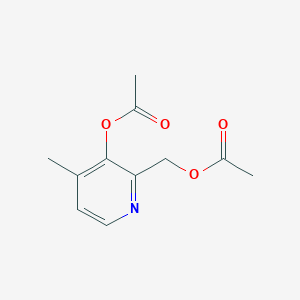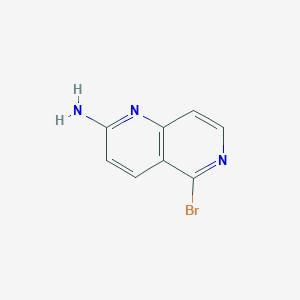
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a tert-butyl group and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3-(tert-butyl)-4-methoxyphenyl)propan-2-ol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the tert-butyl and methoxy groups, which can stabilize intermediates and transition states. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
1-(4-tert-Butylphenyl)propan-2-one: Lacks the methoxy group, which may affect its reactivity and applications.
1-(3-tert-Butyl-4-hydroxyphenyl)propan-2-one:
Uniqueness
1-(3-(tert-Butyl)-4-methoxyphenyl)propan-2-one is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct electronic and steric effects. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-(3-tert-butyl-4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C14H20O2/c1-10(15)8-11-6-7-13(16-5)12(9-11)14(2,3)4/h6-7,9H,8H2,1-5H3 |
InChI 键 |
YUGLHEKIQUPDRT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)






![8-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11884960.png)
![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)
